molecular formula C11H9NO3 B2426913 methyl 7-formyl-1H-indole-2-carboxylate CAS No. 796870-92-3

methyl 7-formyl-1H-indole-2-carboxylate

Cat. No.: B2426913
CAS No.: 796870-92-3
M. Wt: 203.197
InChI Key: ILKSCZIGBODEHE-UHFFFAOYSA-N
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Description

Methyl 7-formyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .

Scientific Research Applications

Methyl 7-formyl-1H-indole-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals .

Safety and Hazards

“Methyl 7-formyl-1H-indole-2-carboxylate” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-formyl-1H-indole-2-carboxylate typically involves the functionalization of the indole ring. One common method is the Vilsmeier-Haack reaction, which introduces a formyl group at the 7-position of the indole ring. This reaction involves the use of reagents such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: NaBH4, LiAlH4

    Electrophilic reagents: Halogens, nitrating agents

Major Products Formed

The major products formed from these reactions include:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 7-formyl-1H-indole-2-carboxylate include:

Uniqueness

This compound is unique due to the presence of both a formyl group at the 7-position and a carboxylate group at the 2-position of the indole ring. This specific functionalization allows for unique chemical reactivity and potential biological activities compared to other indole derivatives .

Properties

IUPAC Name

methyl 7-formyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)9-5-7-3-2-4-8(6-13)10(7)12-9/h2-6,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKSCZIGBODEHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C(=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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